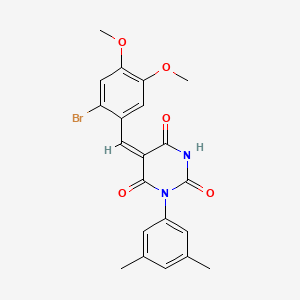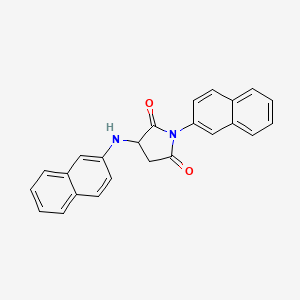
N-(3-chlorophenyl)-N'-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-isopropylurea, also known as chlorpropham, is a herbicide and plant growth regulator that is widely used in agriculture. It is a white crystalline solid that is soluble in water and other polar solvents. Chlorpropham is commonly used to control the growth of weeds and to promote the growth of potato tubers. However, the use of chlorpropham has been a subject of controversy due to its potential health and environmental effects. In
Wirkmechanismus
Chlorpropham acts by inhibiting the synthesis of gibberellins, which are plant hormones that regulate growth and development. Specifically, N-(3-chlorophenyl)-N'-isopropylurea inhibits the enzyme 3-oxo-5α-steroid 4-dehydrogenase, which is involved in the biosynthesis of gibberellins. By inhibiting this enzyme, this compound reduces the levels of gibberellins in plants, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
Chlorpropham has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting gibberellin synthesis, this compound also affects the synthesis of other plant hormones such as auxins and cytokinins. It has been shown to reduce the levels of these hormones, leading to reduced growth and development in plants. Chlorpropham also affects the activity of enzymes involved in photosynthesis and respiration, which can further reduce plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpropham is widely used in laboratory experiments to study the effects of plant growth regulators on plant growth and development. Its effectiveness against a wide range of weed species makes it a useful tool for controlling weed growth in experimental settings. However, the potential health and environmental effects of N-(3-chlorophenyl)-N'-isopropylurea must be carefully considered when using it in laboratory experiments. The use of appropriate safety measures and disposal methods is essential to minimize the risk of exposure to this compound.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chlorophenyl)-N'-isopropylurea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the development of new plant growth regulators that can be used to promote plant growth and development without the negative side effects of this compound. Finally, there is a need for further research into the potential health effects of this compound, particularly on human health and the environment.
Synthesemethoden
Chlorpropham can be synthesized by reacting 3-chloroaniline with isopropyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(3-chlorophenyl)-N'-isopropylurea, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Chlorpropham has been extensively studied for its effects on plant growth and development. It has been shown to inhibit cell division and elongation in plants, leading to stunted growth and reduced yield. Chlorpropham is commonly used to control the growth of weeds in potato crops, as it is effective against a wide range of weed species. However, the use of N-(3-chlorophenyl)-N'-isopropylurea has been linked to the development of resistance in some weed species, which can reduce its effectiveness over time.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZUTKGVGMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)


![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)
